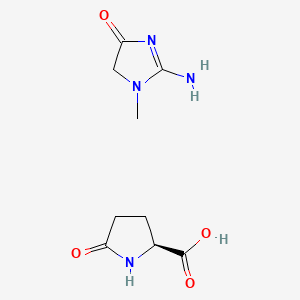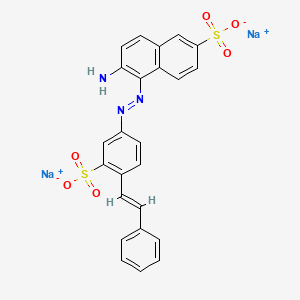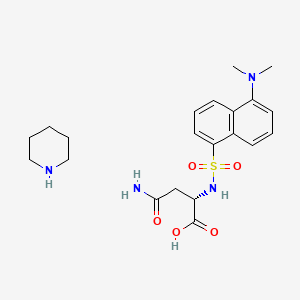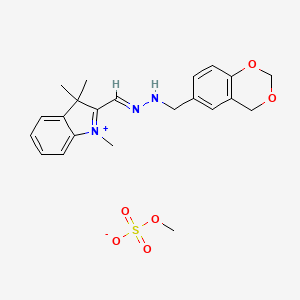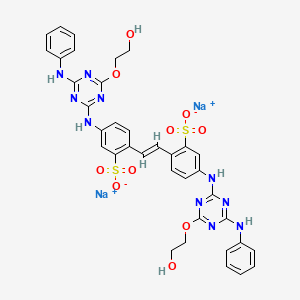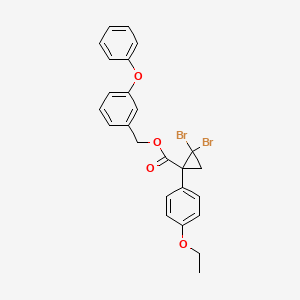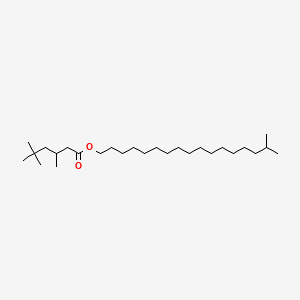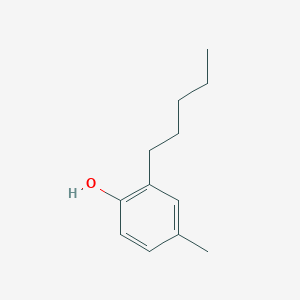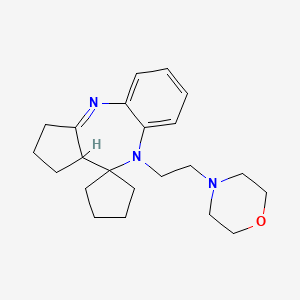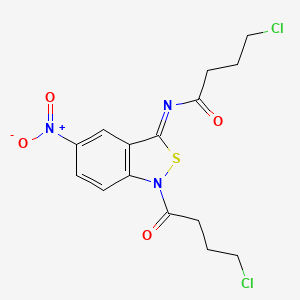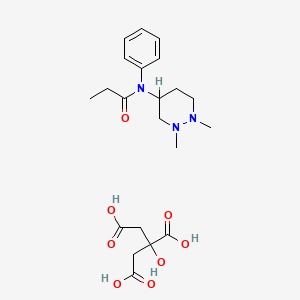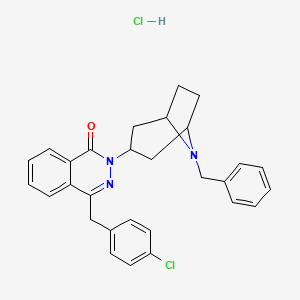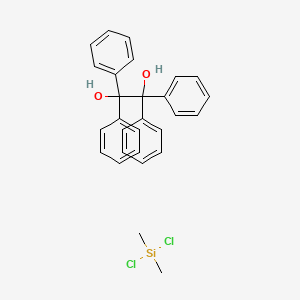
Dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(dimethyl)silane: and 1,1,2,2-tetraphenylethane-1,2-diol are two distinct chemical compounds with unique properties and applications.
Preparation Methods
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane is typically synthesized by passing methyl chloride through a heated tube packed with copper(I) chloride and ground silicon using Cu2O as the catalyst. The reaction can be represented as follows :
2CH3Cl+Si→(CH3)2SiCl2
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is prepared through the photochemical reduction of benzophenone in the presence of isopropanol. The reaction involves the formation of benzopinacol from benzophenone under UV light .
Chemical Reactions Analysis
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and polymerization:
Hydrolysis: Reacts with water to form linear and cyclic silicones.
Alcoholysis: Reacts with methanol to produce dimethoxydimethylsilanes.
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is involved in free radical polymerization and can be used as a protecting group for boronic acids by converting them to stable boronic esters .
Scientific Research Applications
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane is widely used in the synthesis of optically active ansa-mettallocene polymerization catalysts and as a precursor to silicone and polysilane compounds. It is also used in glass coating to protect it from micro particles .
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is used as an active component in the initiation system for free radical polymerization. It serves as a precursor to 1-hydroxy-2-(p-tolylaminocarbonyloxy)-1,1,2,2-tetraphenylethane, a thermal iniferter for radical polymerization .
Mechanism of Action
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane reacts readily with water to form silicones. The hydrolysis reaction involves the cleavage of Si-Cl bonds and the formation of Si-O-Si linkages, resulting in the formation of linear and cyclic silicones .
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol acts as a radical initiator in polymerization reactions. The compound undergoes homolytic cleavage under UV light to generate free radicals, which initiate the polymerization process .
Comparison with Similar Compounds
Dichloro(dimethyl)silane
Similar compounds include methyltrichlorosilane and dichloromethylsilane. Dichloro(dimethyl)silane is unique due to its specific use in the production of dimethylsilicone and polysilane compounds .
1,1,2,2-Tetraphenylethane-1,2-diol
Similar compounds include 2,3-diphenylbutane-2,3-diol and 2,2,2-triphenylacetophenone. 1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its role as a radical initiator and its use in protecting boronic acids .
Properties
CAS No. |
70624-20-3 |
|---|---|
Molecular Formula |
C28H28Cl2O2Si |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol |
InChI |
InChI=1S/C26H22O2.C2H6Cl2Si/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h1-20,27-28H;1-2H3 |
InChI Key |
QNYRJTWKOLYJMG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(Cl)Cl.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Related CAS |
70624-20-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


